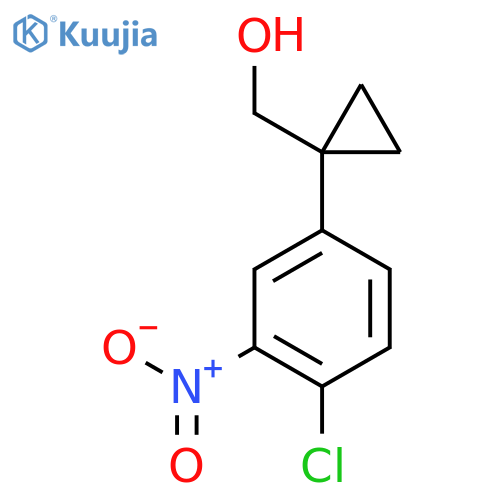Cas no 2229122-69-2 (1-(4-chloro-3-nitrophenyl)cyclopropylmethanol)

1-(4-chloro-3-nitrophenyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol
- EN300-1985089
- 2229122-69-2
- [1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol
-
- インチ: 1S/C10H10ClNO3/c11-8-2-1-7(5-9(8)12(14)15)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2
- InChIKey: DRXCDYWOKDHJLE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1[N+](=O)[O-])C1(CO)CC1
計算された属性
- せいみつぶんしりょう: 227.0349209g/mol
- どういたいしつりょう: 227.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(4-chloro-3-nitrophenyl)cyclopropylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985089-2.5g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-10g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 10g |
$4914.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-5.0g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-1985089-0.05g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-1g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-5g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 5g |
$3313.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-0.25g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-0.5g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-0.1g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-1985089-1.0g |
[1-(4-chloro-3-nitrophenyl)cyclopropyl]methanol |
2229122-69-2 | 1g |
$1142.0 | 2023-05-31 |
1-(4-chloro-3-nitrophenyl)cyclopropylmethanol 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
4. Book reviews
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
7. Back matter
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
1-(4-chloro-3-nitrophenyl)cyclopropylmethanolに関する追加情報
Professional Introduction to 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol (CAS No. 2229122-69-2)
1-(4-chloro-3-nitrophenyl)cyclopropylmethanol, with the CAS number 2229122-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylmethanol moiety attached to a nitro-substituted aromatic ring, which has been extensively studied for its potential biological activity and structural properties.
The structural framework of 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol consists of a cyclopropyl group linked to a hydroxymethyl group, which is further connected to a phenyl ring substituted with both chloro and nitro functional groups. This particular arrangement of substituents makes the compound a promising candidate for further investigation in drug discovery and development. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring can influence the electronic properties and reactivity of the molecule, making it an interesting subject for synthetic chemists and pharmacologists.
In recent years, there has been a growing interest in developing novel therapeutic agents that target various diseases, including cancer, inflammation, and infectious diseases. The unique structural features of 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol have led researchers to explore its potential as a lead compound for the development of new drugs. Specifically, the cyclopropyl group is known for its ability to enhance binding affinity to biological targets, while the nitro and chloro substituents can modulate the pharmacokinetic properties of the molecule.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The cyclopropylmethanol core can serve as a versatile scaffold for further functionalization, allowing chemists to introduce additional modifications that may enhance biological activity or improve drug-like properties. This flexibility makes 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol a valuable building block in medicinal chemistry.
The latest research in this area has focused on understanding the interactions between this compound and various biological targets. For instance, studies have shown that derivatives of this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. The nitro group, in particular, has been identified as a key pharmacophore that can interact with biological systems in multiple ways, including through redox processes and hydrogen bonding interactions.
Synthetic approaches to 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol have also seen significant advancements. Modern synthetic methodologies have enabled chemists to construct this complex molecule with high efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in assembling the desired structural features. These advancements not only facilitate the production of this compound but also open up new avenues for designing related molecules with tailored properties.
The pharmacological evaluation of 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol has revealed intriguing findings that warrant further investigation. Preclinical studies have suggested that this compound may possess therapeutic potential in several disease models. For example, its ability to modulate certain signaling pathways has been observed in cell-based assays, indicating its possible role in treating conditions such as neurodegenerative disorders or autoimmune diseases. Additionally, the compound's interaction with biological targets may provide insights into new mechanisms of action for existing drugs.
In conclusion, 1-(4-chloro-3-nitrophenyl)cyclopropylmethanol (CAS No. 2229122-69-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The ongoing research into this compound highlights its potential as both a lead molecule and an intermediate for drug development. As synthetic methods continue to improve and our understanding of biological systems deepens, compounds like this are poised to play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.
2229122-69-2 (1-(4-chloro-3-nitrophenyl)cyclopropylmethanol) 関連製品
- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)
- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)
- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)